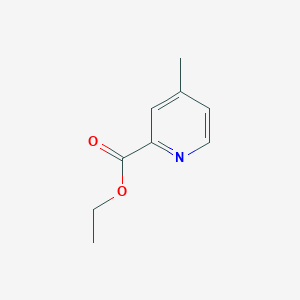
2,5-Dibromo-3-ethylthiophene
Descripción general
Descripción
Synthesis Analysis
The synthesis of various derivatives of thiophene compounds, such as “2,5-Dibromo-3-ethylthiophene”, has been reported in several studies. One common method involves a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives .
Molecular Structure Analysis
The molecular structure of “2,5-Dibromo-3-ethylthiophene” can be represented by the InChI code 1S/C6H6Br2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “2,5-Dibromo-3-ethylthiophene” are typically catalyzed by transition metals like palladium and nickel . For instance, the Suzuki cross-coupling reaction is a popular method for forming C-C bonds in organic molecules .
Physical And Chemical Properties Analysis
“2,5-Dibromo-3-ethylthiophene” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of New Derivatives
The compound “2,5-Dibromo-3-ethylthiophene” can be used to synthesize new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives .
Pharmacological Applications
The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities . Additionally, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene showed high anti-thrombolytic activity .
Synthesis of Polymers
“2,5-Dibromo-3-ethylthiophene” can be used in the synthesis of polymers. For instance, it has been used in the synthesis of highly pure N-methyliminodiacetic acid (MIDA) boronate ester thienyl monomer via direct electrophilic borylation .
Material Science Applications
The compound can be used in material science research. Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical have used this compound in their research .
Chemical Synthesis
“2,5-Dibromo-3-ethylthiophene” is used in chemical synthesis. It is involved in various chemical reactions to produce new compounds .
Chromatography
This compound is used in chromatography, a laboratory technique for the separation of a mixture .
Mecanismo De Acción
Target of Action
It’s known that thiophene derivatives, which include 2,5-dibromo-3-ethylthiophene, have shown versatile pharmacological activities .
Mode of Action
The mode of action of 2,5-Dibromo-3-ethylthiophene involves the Suzuki cross-coupling reaction. This reaction is a convenient method for Carbon-Carbon (C-C) bond formations in organic molecules . The compound can be synthesized via this reaction, tolerating a wide range of functional groups .
Biochemical Pathways
The suzuki cross-coupling reaction, which is involved in the synthesis of this compound, is a key process in organic chemistry and is used in the synthesis of various pharmaceuticals .
Pharmacokinetics
The compound’s molecular weight (26999) suggests that it may have suitable properties for absorption and distribution .
Result of Action
It’s known that thiophene derivatives have shown versatile pharmacological activities .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Safety and Hazards
“2,5-Dibromo-3-ethylthiophene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
Thiophene-based conjugated polymers, such as “2,5-Dibromo-3-ethylthiophene”, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . Future research directions may involve the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .
Propiedades
IUPAC Name |
2,5-dibromo-3-ethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2S/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFOUDCWOOYMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565092 | |
| Record name | 2,5-Dibromo-3-ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53119-57-6 | |
| Record name | 2,5-Dibromo-3-ethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)






![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)



